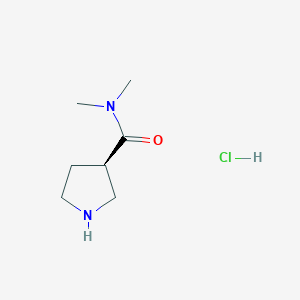![molecular formula C21H28N2O2S B2376013 N-((1-isopropylpiperidin-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 946383-29-5](/img/structure/B2376013.png)
N-((1-isopropylpiperidin-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((1-isopropylpiperidin-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs due to its ability to mimic the structure of bioactive peptides . The biphenyl group in the compound is a common motif in medicinal chemistry, often used to enhance binding affinity, selectivity, or metabolic stability .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a piperidine ring with an isopropyl group and a methyl group attached. This structure is likely connected to a biphenyl group, which in turn is connected to a sulfonamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any functional groups. Some general properties might include a relatively high molecular weight, potential for hydrogen bonding (due to the sulfonamide group), and a likely solid state at room temperature .Scientific Research Applications
Pharmacokinetic Properties and Drug Metabolism
- N-((1-isopropylpiperidin-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide and its analogs have been investigated for their pharmacokinetic properties and drug metabolism. A study found that specific structural modifications can significantly affect the drug's metabolic stability and pharmacokinetics, emphasizing the importance of understanding structure-metabolism relationships (Humphreys et al., 2003).
Biochemical Applications
- The compound has been used in biochemical studies, such as investigating the production of mammalian metabolites using microbial-based surrogate biocatalytic systems. This approach can aid in the production of significant amounts of metabolites for structural characterization and clinical investigation purposes (Zmijewski et al., 2006).
Analytical Chemistry and Testing
- In analytical chemistry, derivatives of N-((1-isopropylpiperidin-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide have been utilized to develop sensitive and selective enzyme-linked immunosorbent assays (ELISAs) for detecting sulfonamide antibiotics in various samples, such as milk. This application highlights its role in ensuring food safety and compliance with regulatory standards (Adrián et al., 2009).
Synthesis and Complexation in Chemistry
- The compound and its analogs have been synthesized and studied for their potential in forming complexes with metals like Nickel (II) and Iron (II), which might have implications in enhancing biological and catalytic potentials in pharmaceutical and chemical industries (Orie et al., 2021).
Drug Design and Molecular Interaction Studies
- N-((1-isopropylpiperidin-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide derivatives have been explored in drug design, particularly as antagonists for specific receptors like the 5-HT7 receptor. This research contributes to the development of treatments for central nervous system disorders (Canale et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-phenyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-17(2)23-14-12-18(13-15-23)16-22-26(24,25)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-11,17-18,22H,12-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBHVLQGXOSRAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-isopropylpiperidin-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

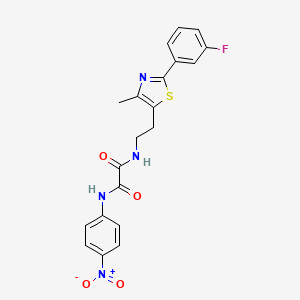
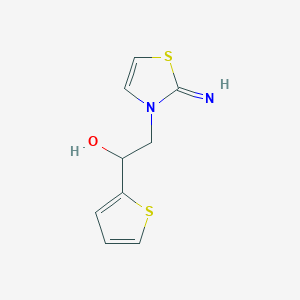
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2375933.png)
![8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375939.png)
![5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2375940.png)

![1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2375942.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride](/img/no-structure.png)
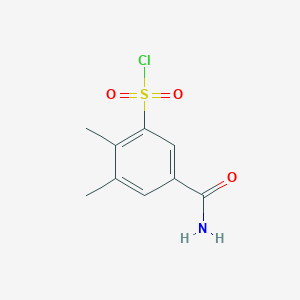

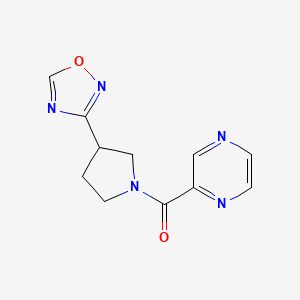
![(Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide](/img/structure/B2375947.png)
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2375948.png)
